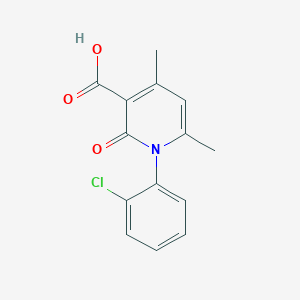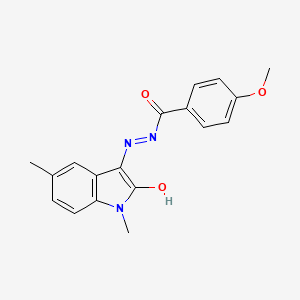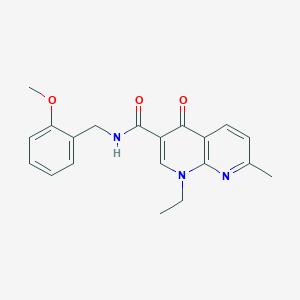
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride, also known as TBOPP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride acts as a sigma-1 receptor agonist, which results in the modulation of several signaling pathways in the brain. It has been shown to increase the release of dopamine and serotonin, as well as modulate the activity of glutamate receptors. This compound also has anxiolytic and antidepressant effects, which may be due to its ability to increase the expression of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and reduce anxiety-like behavior in rodents. This compound also has antidepressant effects, as evidenced by its ability to increase the expression of BDNF in the hippocampus. In addition, this compound has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. This compound is also relatively stable and can be easily synthesized in the lab. However, there are limitations to the use of this compound in lab experiments. Its effects may be species-specific, and it may have different effects in humans compared to rodents. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride. One area of research is the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders. Another area of research is the role of this compound in the modulation of drug addiction. Further studies are needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. In addition, the development of more selective sigma-1 receptor agonists may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride can be synthesized using a multi-step process that involves the reaction of 2-(4-bromobenzyl)phenol and 4-piperidinamine hydrochloride. The resulting intermediate is then treated with hydrogen gas and palladium on carbon to yield this compound dihydrochloride. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-4-piperidinamine dihydrochloride has been studied for its potential therapeutic applications in several areas, including depression, anxiety, and addiction. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of mood, cognition, and pain. This compound has also been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate.
Propiedades
IUPAC Name |
1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-15-5-8-18(9-6-15)12-13-7-10-19-16-4-2-1-3-14(16)11-13/h1-4,13,15H,5-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDMAORJKSLRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)

![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)




![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[(5-methyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600732.png)
![N-(2-hydroxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5600739.png)
![rel-(3aS,6aS)-1-{[2-(propylthio)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5600745.png)